molecular formula C19H16N2O3S B3505069 N-phenyl-4-(phenylsulfamoyl)benzamide

N-phenyl-4-(phenylsulfamoyl)benzamide

Cat. No.: B3505069
M. Wt: 352.4 g/mol
InChI Key: UCOSOSLDIOQPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(phenylsulfamoyl)benzamide is a research chemical belonging to a class of N-substituted sulfanilamide derivatives. These compounds are of significant interest in medicinal chemistry and materials science research. In scientific studies, this and structurally related sulfanilamides have been synthesized and characterized using a variety of analytical techniques, including IR, NMR (1H and 13C), LC-MS, and single-crystal X-ray diffraction (XRD) to determine their conformational and hydrogen bonding properties . Researchers have explored the antimicrobial activities of similar N-substituted sulfanilamide derivatives against various bacterial and fungal strains, providing a basis for further investigation into the structure-activity relationships of this chemical class . The compound serves as a valuable building block for researchers designing novel molecules with amide and sulfonamide functional groups, which are known to display a wide range of potential activities . From a physical chemistry perspective, thermal analysis studies on analogous compounds indicate they exhibit melting points within a high-temperature range and begin thermal decomposition at even higher temperatures, information that is critical for handling and storage . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

N-phenyl-4-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)25(23,24)21-17-9-5-2-6-10-17/h1-14,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSOSLDIOQPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(phenylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and substituted benzamides .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Groups

N-phenyl-4-(phenylsulfamoyl)benzamide shares structural similarities with other sulfonamide-based benzamides, but key differences in substituents influence pharmacological properties:

Compound Substituents Key Functional Groups Biological Activity
This compound Phenylsulfamoyl at 4-position Benzamide, sulfonamide BChE inhibition (IC₅₀: ~10 μM)
4-(N-benzyl-N-methylsulfamoyl)-N-(4-fluorophenyl)benzamide Benzyl-methyl sulfamoyl at 4-position, 4-fluorophenylamide Fluorophenyl, sulfonamide Structural analog; activity not reported
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}benzamide 4-ethoxyphenyl sulfamoyl at 4-position Ethoxyphenyl, sulfonamide Potential sulfonamide-based therapeutic agent

Key Observations :

  • The sulfamoyl group is critical for BChE inhibition, as its removal or replacement (e.g., with trifluoromethyl groups) abolishes activity .
  • Substitutions on the sulfamoyl nitrogen (e.g., benzyl-methyl in ) modulate lipophilicity and blood-brain barrier permeability .
Benzamide Derivatives with Varied Substituents

Benzamide derivatives with different substituents exhibit divergent biological activities:

Compound Substituents Biological Target Activity
N-phenyl-4-(trifluoromethyl)benzamide Trifluoromethyl at 4-position Undisclosed Synthetic intermediate; no reported activity
2-hexanoylamino-1-(3-carboxyphenyl)benzamide Hexanoylamino, 3-carboxyphenyl PCAF histone acetyltransferase (HAT) 71% inhibition at 100 μM
N-phenyl-4-(pyridine-acylhydrazone)benzamide Pyridine-acylhydrazone Multiple myeloma (MM) Antitumor activity (preclinical)

Key Observations :

  • Acyl chains (e.g., hexanoylamino in ) enhance PCAF HAT inhibition by improving hydrophobic interactions.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce bioactivity compared to sulfamoyl derivatives.

Key Insights :

  • The phenylsulfamoyl group confers BChE selectivity, likely due to favorable interactions with the enzyme’s peripheral anionic site .
  • Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino in ) show enhanced PCAF HAT inhibition, suggesting scaffold flexibility for diverse targets.
Structure-Activity Relationship (SAR)
  • Sulfamoyl Group : Essential for BChE inhibition; replacement with carboxyphenyl or trifluoromethyl groups diminishes activity .
  • Substituent Position : 4-position sulfamoyl substitution optimizes steric and electronic interactions with BChE .
  • Aromatic Rings : Phenyl rings enhance π-π stacking, while fluorophenyl groups improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-phenyl-4-(phenylsulfamoyl)benzamide with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols, including sulfonamide coupling and benzamide formation. Key steps involve:

  • Hazard Analysis : Pre-reaction risk assessments for reagents like hydroxylamine derivatives and acyl chlorides, including mutagenicity screening (Ames testing) for intermediates .
  • Optimized Conditions : Use of dichloromethane as a solvent, sodium carbonate as a base, and controlled temperatures (0–25°C) to minimize side reactions. Column chromatography (silica gel) ensures purity .
  • Yield Enhancement : Catalysts like triethylamine or DMAP improve acylation efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and purity. For example, aromatic protons appear at δ 7.2–8.1 ppm, while sulfonamide NH resonates near δ 10.5 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–S bond: ~1.76 Å) .
  • Mass Spectrometry : High-resolution MS (e.g., DART) validates molecular weight (e.g., [M+H]⁺ at m/z 365.12) .

Q. How is the compound initially screened for biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC values reported as 8–32 µg/mL) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • SAR Analysis : Compare analogs (e.g., substituent effects on the phenyl ring). For example, electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition .
  • Meta-Analysis : Use databases (PubChem, ChEMBL) to cross-reference bioactivity data and identify outliers .

Q. What computational strategies predict the binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) form hydrogen bonds with the sulfamoyl group .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Modeling : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with activity .

Q. How does polymorphism impact the solubility and bioavailability of the compound?

  • Methodological Answer :

  • Crystal Form Screening : Mercury CSD 2.0 analyzes packing motifs. For example, Form I (monoclinic) shows higher solubility than Form II (triclinic) .
  • Solubility Studies : Shake-flask method in PBS (pH 7.4) measures equilibrium solubility (e.g., 12 µg/mL for Form I vs. 5 µg/mL for Form II) .
  • Dissolution Testing : USP Apparatus II (paddle) evaluates release profiles in simulated gastric fluid .

Key Research Recommendations

  • Prioritize cocrystal engineering to enhance solubility (e.g., with succinic acid) .
  • Explore prodrug strategies (e.g., esterification of benzamide) for improved pharmacokinetics .
  • Validate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-4-(phenylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-4-(phenylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.